Fto-IN-2

Description

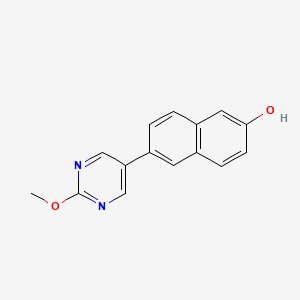

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

6-(2-methoxypyrimidin-5-yl)naphthalen-2-ol |

InChI |

InChI=1S/C15H12N2O2/c1-19-15-16-8-13(9-17-15)11-2-3-12-7-14(18)5-4-10(12)6-11/h2-9,18H,1H3 |

InChI Key |

YIRPEFJLKJLCII-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=N1)C2=CC3=C(C=C2)C=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of FB23-2: A Potent and Selective FTO Inhibitor in Preclinical Research

A Technical Guide on the Mechanism of Action of FB23-2, a Key Investigator in the Field of Epitranscriptomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible N6-methyladenosine (m6A) modification of RNA, a critical regulator of gene expression, has emerged as a focal point in the field of epitranscriptomics. The fat mass and obesity-associated (FTO) protein, the first identified m6A demethylase, plays a pivotal role in this process. Its dysregulation has been implicated in a variety of human diseases, including obesity and acute myeloid leukemia (AML). Consequently, the development of small-molecule inhibitors targeting FTO has become a significant area of therapeutic research. While the initial query sought information on "Fto-IN-2," publicly available scientific literature predominantly details the characterization of a closely related and potent FTO inhibitor, FB23-2. This technical guide will provide an in-depth overview of the mechanism of action of FB23-2, a compound that has demonstrated significant preclinical activity, particularly in the context of AML.

Core Mechanism of Action: Inhibition of FTO Demethylase Activity

FB23-2 is a potent and selective inhibitor of the FTO protein's m6A demethylase activity.[1] Developed through structure-based rational design, FB23-2 directly binds to the FTO protein, effectively blocking its enzymatic function.[1] The primary consequence of FTO inhibition by FB23-2 is an increase in the global levels of m6A methylation on messenger RNA (mRNA).[2] This alteration in the epitranscriptomic landscape forms the foundation of FB23-2's biological effects.

The inhibition of FTO by FB23-2 mimics the effects of FTO gene depletion, leading to a cascade of downstream events that influence cellular processes such as proliferation, differentiation, and apoptosis.[1][3]

Quantitative Data on FB23-2 Activity

The potency and selectivity of FB23-2 have been quantified in various preclinical studies, primarily in the context of acute myeloid leukemia.

| Parameter | Cell Line | Value | Reference |

| IC50 (FTO demethylase activity) | - | 2.6 µM | |

| IC50 (Cell Proliferation) | NB4 | 0.8 µM | |

| MONOMAC6 | 1.5 µM | ||

| MA9.3ITD | 1.9 µM | ||

| MA9.3RAS | ~2.5 µM | ||

| U937 | ~3.0 µM | ||

| ML-2 | ~4.5 µM | ||

| MV4-11 | 5.2 µM |

Table 1: In Vitro Potency of FB23-2

Signaling Pathways Modulated by FB23-2

The primary mechanism of FB23-2, the inhibition of FTO's demethylase activity, leads to significant alterations in key signaling pathways, particularly those crucial for the survival and proliferation of cancer cells.

Key Downstream Targets in Acute Myeloid Leukemia

In AML cells, FTO inhibition by FB23-2 leads to an increased m6A methylation of specific target mRNAs, altering their stability and translation. This results in:

-

Upregulation of ASB2 and RARA: FB23-2 treatment significantly increases the mRNA and protein levels of Ankyrin Repeat And SOCS Box Containing 2 (ASB2) and Retinoic Acid Receptor Alpha (RARA). These proteins are known to be negative regulators of leukemogenesis.

-

Downregulation of MYC and CEBPA: Conversely, FB23-2 leads to the downregulation of the oncogenes MYC and CCAAT/Enhancer Binding Protein Alpha (CEBPA). This is achieved by increasing the m6A modification on their respective mRNAs, which can lead to decreased stability and/or translation.

Figure 1. Signaling pathway of FB23-2 in AML.

Broader Signaling Impact

Transcriptome-wide RNA-sequencing analysis has revealed that the effects of FB23-2 on signaling pathways are very similar to those observed with FTO knockdown. Key affected pathways include:

-

Suppression of MYC and E2F targets: These pathways are critical for cell cycle progression and proliferation.

-

Inhibition of G2M checkpoint: This leads to cell cycle arrest.

-

Activation of apoptosis and p53 pathways: These pathways promote programmed cell death.

Experimental Protocols

A variety of experimental techniques are employed to elucidate the mechanism of action of FTO inhibitors like FB23-2.

In Vitro FTO Demethylase Activity Assay

Objective: To quantify the inhibitory effect of a compound on FTO's enzymatic activity.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture includes recombinant human FTO protein, a synthetic m6A-containing RNA oligonucleotide substrate, Fe(II), 2-oxoglutarate (2-OG), and ascorbate in a suitable buffer.

-

Inhibitor Addition: The test compound (e.g., FB23-2) is added at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for the demethylation reaction to occur.

-

Detection: The amount of demethylated product (or remaining m6A) is quantified. This can be achieved through various methods, including:

-

LC-MS/MS: A highly sensitive method to directly measure the ratio of m6A to unmethylated adenosine.

-

Fluorescence-based assays: Utilizing a labeled substrate that produces a fluorescent signal upon cleavage by an m6A-sensitive enzyme after the FTO reaction.

-

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of FTO activity is determined.

Cellular m6A Quantification

Objective: To measure the global m6A levels in cellular RNA following inhibitor treatment.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., AML cell lines) are cultured and treated with the FTO inhibitor or a vehicle control for a specified period.

-

RNA Extraction: Total RNA or mRNA is extracted from the cells.

-

m6A Dot Blot:

-

Serial dilutions of the extracted RNA are spotted onto a nitrocellulose membrane.

-

The membrane is cross-linked and then incubated with an antibody specific for m6A.

-

A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is used for visualization.

-

The intensity of the dots provides a semi-quantitative measure of m6A levels.

-

-

LC-MS/MS: For more precise quantification, the extracted mRNA is digested into single nucleosides, and the ratio of m6A to adenosine is determined by liquid chromatography-tandem mass spectrometry.

Figure 2. Experimental workflow for characterizing FB23-2.

In Vivo Xenograft Studies

Objective: To evaluate the anti-leukemic efficacy of FB23-2 in a living organism.

Methodology:

-

Xenotransplantation: Human AML cells are injected into immunodeficient mice (e.g., NOD/SCID).

-

Treatment: Once tumors are established, mice are treated with FB23-2 (e.g., via intraperitoneal injection) or a vehicle control.

-

Monitoring: Tumor growth is monitored regularly, and the overall survival of the mice is recorded.

-

Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to assess target engagement, such as measuring m6A levels and the expression of downstream target genes.

Conclusion

FB23-2 has emerged as a critical tool for studying the biological functions of FTO and as a promising therapeutic candidate for diseases driven by FTO dysregulation, such as acute myeloid leukemia. Its mechanism of action, centered on the selective inhibition of FTO's m6A demethylase activity, leads to a cascade of downstream effects on gene expression and cellular signaling pathways that ultimately suppress cancer cell proliferation and promote apoptosis. The detailed characterization of FB23-2 provides a solid foundation for the continued development of epitranscriptomic-targeted therapies. Further research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of FTO inhibitors and exploring their efficacy in a broader range of diseases.

References

The Discovery and Development of Fto-IN-2: A Targeted Inhibitor of the m6A RNA Demethylase FTO

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its dysregulation has been implicated in a variety of human diseases, including cancer. The fat mass and obesity-associated protein (FTO) is a key m6A demethylase, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Fto-IN-2 (also referred to as FTO-02), a small molecule inhibitor of FTO that has shown promise in the context of glioblastoma.

Discovery and Synthesis of this compound

This compound was identified through a structure-based drug design approach aimed at developing potent and selective FTO inhibitors. The synthesis of this compound is achieved via a Suzuki coupling reaction, a versatile method for creating carbon-carbon bonds.[1]

Synthesis Workflow

Caption: Synthetic route to this compound via Suzuki coupling.

Mechanism of Action

This compound functions as a competitive inhibitor of the FTO enzyme.[1] By binding to the active site, it prevents the demethylation of m6A and N6,2′-O-dimethyladenosine (m6Am) on RNA. This leads to an accumulation of these modifications on target transcripts, thereby altering their stability, translation, and splicing. In the context of glioblastoma stem cells (GSCs), this inhibition of FTO has been shown to impair their self-renewal capacity.[1][2]

FTO Inhibition and its Downstream Effects

Caption: Mechanism of this compound action and its cellular effects.

Quantitative Data

The inhibitory activity and cellular effects of this compound have been quantified through various assays. The data presented below is extracted from the primary literature and highlights the potency and selectivity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (FTO) | 2.2 µM | Recombinant Human FTO | [1] |

| IC50 (ALKBH5) | > 40 µM | Recombinant Human ALKBH5 | |

| Neurosphere Size Reduction | Significant at 30 µM | TS576 Glioblastoma Stem Cells | |

| Increase in m6A levels | ~1.4-fold | Glioblastoma Stem Cells | |

| Increase in m6Am levels | ~3.2-fold | Glioblastoma Stem Cells |

Experimental Protocols

FTO Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the demethylase activity of FTO on a fluorogenic substrate.

-

Reaction Setup: Prepare a reaction mixture containing recombinant FTO enzyme, the m6A-containing substrate, and the test compound (this compound) in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at a specified temperature and for a defined period to allow for the enzymatic reaction to occur.

-

Signal Detection: Measure the fluorescence signal, which is proportional to the amount of demethylated product formed.

-

Data Analysis: Calculate the percentage of inhibition at various concentrations of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Neurosphere Formation Assay

This assay assesses the self-renewal capacity of glioblastoma stem cells.

-

Cell Seeding: Dissociate GSCs into a single-cell suspension and seed them at a low density in a serum-free neural stem cell medium in non-adherent culture plates.

-

Treatment: Add this compound or a vehicle control to the culture medium.

-

Incubation: Culture the cells for a period of 7-10 days to allow for the formation of neurospheres.

-

Analysis: Image the neurospheres and quantify their number and size using imaging software. A reduction in the number and size of neurospheres indicates an impairment of self-renewal.

LC-MS/MS Quantification of m6A and m6Am

This method provides a precise quantification of the global levels of m6A and m6Am in the total RNA population.

-

RNA Isolation: Extract total RNA from GSCs treated with this compound or a vehicle control.

-

mRNA Purification: Isolate mRNA from the total RNA population using oligo(dT)-magnetic beads.

-

RNA Digestion: Digest the purified mRNA into single nucleosides using a cocktail of nucleases and phosphatases.

-

LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect and quantify the amounts of adenosine, m6A, and m6Am using tandem mass spectrometry.

-

Data Analysis: Calculate the ratio of m6A and m6Am to total adenosine to determine the relative abundance of these modifications.

Experimental Workflow for this compound Evaluation

References

An In-depth Technical Guide to Fto-IN-2: A Potent Inhibitor of the FTO Protein with Therapeutic Potential in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fto-IN-2 (also known as FTO-02) is a small molecule inhibitor of the Fat Mass and Obesity-Associated (FTO) protein, an N6-methyladenosine (m⁶A) RNA demethylase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and evaluation are provided, along with a summary of its mechanism of action, particularly in the context of glioblastoma stem cells (GSCs). This compound demonstrates potent and selective inhibition of FTO, leading to the impairment of GSC self-renewal, highlighting its potential as a therapeutic agent for glioblastoma.

Chemical Structure and Physicochemical Properties

This compound is a competitive inhibitor of FTO. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 6-(2-methoxypyrimidin-5-yl)naphthalen-2-ol |

| Synonyms | FTO-02 |

| CAS Number | 2585198-85-0 |

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C for long-term stability |

Biological Activity and Mechanism of Action

This compound was identified through a structure-based design approach as a potent and selective inhibitor of the FTO protein. Its primary mechanism of action involves the competitive inhibition of FTO's demethylase activity, leading to an increase in m⁶A methylation on RNA. This modulation of the RNA epitranscriptome has significant downstream effects on gene expression, particularly in cancer cells that are dependent on FTO activity.

In the context of glioblastoma, FTO has been identified as a key regulator of glioblastoma stem cell (GSC) self-renewal and tumorigenesis. This compound has been shown to impair the self-renewal capacity of patient-derived GSCs, a critical cell population responsible for tumor initiation, progression, and resistance to therapy.[1][2]

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Notes |

| FTO IC₅₀ | 2.18 µM | In vitro fluorescence enzymatic assay |

| ALKBH5 IC₅₀ | 85.5 µM | Demonstrates >40-fold selectivity |

| Mechanism of Inhibition | Competitive | With respect to the m⁶A substrate |

Signaling Pathway in Glioblastoma Stem Cells

The inhibition of FTO by this compound in glioblastoma stem cells leads to an increase in m⁶A levels in mRNA. This alteration in RNA methylation is thought to affect the stability and translation of key transcripts involved in stem cell self-renewal and proliferation pathways. While the precise downstream targets are a subject of ongoing research, the overall effect is a reduction in the GSC population's ability to propagate.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of this compound. These protocols are based on the methodologies described in the primary literature.[1]

Synthesis of this compound

A general synthetic route for compounds of this class involves a Suzuki coupling reaction. The specific synthesis of 6-(2-methoxypyrimidin-5-yl)naphthalen-2-ol would typically involve the coupling of a boronic acid or ester derivative of 2-methoxypyrimidine with a protected 6-bromonaphthalen-2-ol, followed by deprotection.

In Vitro FTO Inhibition Assay

This fluorescence-based assay measures the ability of a compound to inhibit FTO's demethylase activity.

-

Materials:

-

Recombinant human FTO protein

-

A non-fluorescent, m⁶A-methylated RNA substrate (e.g., m⁶A-Broccoli)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM 2-oxoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA, and 0.01% Tween-20.

-

This compound dissolved in DMSO

-

384-well plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a solution of FTO protein in assay buffer.

-

Add this compound at various concentrations to the wells of a 384-well plate. Include a DMSO-only control.

-

Add the FTO protein solution to the wells and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding the m⁶A-methylated RNA substrate to all wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the fluorescence intensity using a plate reader. The fluorescence signal is proportional to the amount of demethylated product.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Glioblastoma Stem Cell (GSC) Neurosphere Formation Assay

This assay assesses the self-renewal capacity of GSCs.

-

Materials:

-

Patient-derived GSCs

-

Neurosphere culture medium (e.g., Neurobasal-A medium supplemented with B27, N2, human recombinant EGF, and bFGF)

-

This compound dissolved in DMSO

-

Low-attachment cell culture plates

-

Microscope with imaging capabilities

-

-

Procedure:

-

Dissociate existing GSC neurospheres into a single-cell suspension.

-

Plate the single cells at a low density (e.g., 1000 cells/well) in low-attachment plates with neurosphere culture medium.

-

Add this compound at the desired concentrations to the wells. Include a DMSO-only control.

-

Culture the cells for 7-14 days, allowing for the formation of new neurospheres.

-

Capture images of the neurospheres using a microscope.

-

Quantify the number and size of the neurospheres in each condition. A decrease in neurosphere formation indicates an impairment of self-renewal.[2]

-

Quantification of m⁶A Levels by LC-MS/MS

This method provides a quantitative measurement of the m⁶A/A ratio in mRNA.

-

Materials:

-

GSCs treated with this compound or DMSO control

-

mRNA isolation kit

-

Nuclease P1, venom phosphodiesterase I, and alkaline phosphatase

-

LC-MS/MS system

-

-

Procedure:

-

Isolate total RNA from the treated GSCs, followed by purification of mRNA.

-

Digest the purified mRNA to single nucleosides using a cocktail of nuclease P1, venom phosphodiesterase I, and alkaline phosphatase.

-

Analyze the resulting nucleoside mixture by LC-MS/MS.

-

Quantify the amounts of adenosine (A) and N6-methyladenosine (m⁶A) by comparing their signals to a standard curve.

-

Calculate the m⁶A/A ratio for each sample. An increase in this ratio in this compound treated cells confirms FTO inhibition.

-

Experimental and Drug Discovery Workflow

The discovery and validation of FTO inhibitors like this compound typically follow a structured workflow.

References

Fto-IN-2: A Technical Guide on its Biological Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fto-IN-2 is a small molecule inhibitor of the Fat Mass and Obesity-Associated Protein (FTO), an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase. FTO has garnered significant attention as a therapeutic target due to its role in various physiological and pathological processes, including obesity, metabolic diseases, and cancer. This technical guide provides an in-depth overview of the biological function of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The primary focus of this document is on the role of FTO inhibitors, exemplified by compounds described in foundational research, in the context of glioblastoma stem cell self-renewal. While the specific designation "this compound" is used, the core data presented herein is derived from the pioneering work on closely related and likely synonymous compounds, FTO-02 and FTO-04.

Core Mechanism of Action

FTO primarily demethylates N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). It can also demethylate N6,2'-O-dimethyladenosine (m6Am), located near the 7-methylguanosine (m7G) cap of mRNA. These modifications play a crucial role in regulating mRNA stability, splicing, translation, and other aspects of RNA metabolism.

This compound and its analogs act as competitive inhibitors of FTO, binding to the enzyme's active site and preventing the demethylation of its RNA substrates. This inhibition leads to an increase in the cellular levels of m6A and m6Am, thereby altering gene expression profiles and impacting downstream cellular processes. In the context of cancer, particularly glioblastoma, the inhibition of FTO has been shown to impair the self-renewal capacity of cancer stem cells, a critical population of cells responsible for tumor initiation, progression, and recurrence.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of FTO inhibitors FTO-02 and FTO-04 against human FTO and its closest homolog, ALKBH5. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Selectivity (ALKBH5/FTO) |

| FTO-02 | 2.2 | >100 | >45-fold |

| FTO-04 | 3.39 | >100 | >29-fold |

Data extracted from "m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells"[1][2][3][4]. IC50 values were determined using an in vitro FTO demethylation assay.

Key Biological Effects in Glioblastoma Stem Cells

Studies have demonstrated that inhibition of FTO by compounds such as FTO-04 has a significant impact on glioblastoma stem cells (GSCs), while showing minimal effects on healthy neural stem cells[1].

-

Impaired Neurosphere Formation: FTO-04 was shown to prevent the formation of neurospheres from patient-derived GSCs, a key in vitro measure of self-renewal capacity.

-

Increased m6A and m6Am Levels: Treatment of GSCs with FTO-04 resulted in a significant increase in the global levels of m6A and m6Am in cellular RNA, confirming the on-target effect of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway involving FTO and a typical experimental workflow for evaluating FTO inhibitors.

Caption: FTO signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on the protocols described in the foundational research on FTO inhibitors FTO-02 and FTO-04.

In Vitro FTO Demethylase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FTO.

Materials:

-

Recombinant human FTO protein

-

ssRNA oligonucleotide substrate containing a single m6A modification

-

α-ketoglutarate (α-KG)

-

Ascorbic acid

-

Ammonium iron(II) sulfate

-

HEPES buffer (pH 7.5)

-

This compound (or analog) at various concentrations

-

Quenching solution (e.g., EDTA)

-

LC-MS/MS system for analysis

Protocol:

-

Prepare a reaction mixture containing HEPES buffer, ascorbic acid, ammonium iron(II) sulfate, and α-KG.

-

Add the m6A-containing ssRNA substrate to the reaction mixture.

-

Add varying concentrations of this compound to the wells of a microplate.

-

Initiate the reaction by adding recombinant FTO protein.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a quenching solution.

-

Digest the RNA substrate to nucleosides using appropriate enzymes (e.g., nuclease P1 and alkaline phosphatase).

-

Analyze the ratio of demethylated adenosine to m6A using LC-MS/MS.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Glioblastoma Stem Cell (GSC) Culture and Neurosphere Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of GSCs.

Materials:

-

Patient-derived GSCs

-

Neurobasal-A medium supplemented with B27, N2, human recombinant bFGF, and EGF

-

This compound (or analog) at various concentrations

-

Non-adherent culture plates

-

Microscope for imaging

Protocol:

-

Culture patient-derived GSCs in serum-free Neurobasal-A medium supplemented with growth factors to maintain their stem-like state.

-

Dissociate existing neurospheres into single cells.

-

Plate the single cells at a low density (e.g., 1000 cells/well) in non-adherent plates.

-

Treat the cells with varying concentrations of this compound or vehicle control.

-

Incubate the cells for a period of 7-14 days to allow for the formation of new neurospheres.

-

Count the number and measure the size of the neurospheres in each well using a microscope.

-

Quantify the effect of this compound on neurosphere formation relative to the vehicle control.

Quantification of Global m6A and m6Am Levels

Objective: To measure the change in total m6A and m6Am levels in GSCs following treatment with this compound.

Materials:

-

GSCs treated with this compound or vehicle control

-

mRNA isolation kit

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system

Protocol:

-

Isolate total RNA from GSCs treated with this compound or vehicle control.

-

Purify mRNA from the total RNA.

-

Digest the mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.

-

Analyze the digested nucleosides by LC-MS/MS to quantify the amounts of adenosine, m6A, and m6Am.

-

Calculate the ratio of m6A and m6Am to total adenosine to determine the global methylation levels.

Conclusion

This compound and its analogs represent a promising class of FTO inhibitors with demonstrated activity against glioblastoma stem cells. By inhibiting the RNA demethylase activity of FTO, these compounds increase cellular m6A and m6Am levels, leading to an impairment of GSC self-renewal. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in targeting FTO for cancer therapy and other diseases where FTO dysregulation is implicated. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this class of inhibitors.

References

- 1. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fto-IN-2 (FB23-2): A Potent Inhibitor of the FTO m⁶A Demethylase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fto-IN-2, a potent and selective small-molecule inhibitor of the FTO (fat mass and obesity-associated) protein, a key N⁶-methyladenosine (m⁶A) RNA demethylase. This compound, also known as FB23-2, has emerged as a critical tool for studying the biological roles of FTO and as a promising therapeutic candidate, particularly in the context of acute myeloid leukemia (AML). This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its associated signaling pathways and experimental workflows.

Introduction to FTO and m⁶A RNA Methylation

The FTO protein is an α-ketoglutarate- and Fe(II)-dependent dioxygenase that plays a crucial role in post-transcriptional gene regulation by removing the methyl group from N⁶-methyladenosine (m⁶A), the most abundant internal modification in eukaryotic mRNA.[1][2] This reversible epitranscriptomic mark influences mRNA stability, splicing, and translation, thereby affecting a wide range of biological processes. Dysregulation of FTO activity has been implicated in various diseases, including obesity, metabolic disorders, and several types of cancer.[2] In acute myeloid leukemia (AML), FTO is often overexpressed and acts as an oncogene by demethylating the mRNA of key pro-leukemic transcripts, leading to their increased stability and expression.[3]

This compound (FB23-2): A Selective FTO Inhibitor

This compound (FB23-2) was developed through a structure-based rational design approach, starting from the non-steroidal anti-inflammatory drug meclofenamic acid, which was identified as a weak FTO inhibitor.[3] FB23-2 exhibits high potency and selectivity for FTO over other 2-oxoglutarate-dependent dioxygenases, including the structurally related m⁶A demethylase ALKBH5.

Chemical Properties

| Property | Value |

| IUPAC Name | 2-[[2,6-dichloro-4-(3,5-dimethyl-4-isoxazolyl)phenyl]amino]-N-hydroxy-benzamide |

| CAS Number | 2243736-45-8 |

| Molecular Formula | C₁₈H₁₅Cl₂N₃O₃ |

| Molecular Weight | 392.2 g/mol |

Mechanism of Action

This compound functions as a competitive inhibitor of FTO, binding to its active site and preventing the demethylation of m⁶A-modified mRNA. This leads to an increase in the global levels of m⁶A in the transcriptome. In the context of AML, the inhibition of FTO by this compound has several key downstream effects:

-

Increased m⁶A levels in target mRNAs: this compound treatment leads to a significant increase in the m⁶A methylation of specific mRNA transcripts, including those of the tumor suppressor genes ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha).

-

Decreased stability of oncogenic transcripts: Conversely, the inhibition of FTO can lead to the destabilization of oncogenic transcripts such as MYC and CEBPA, which are positively regulated by FTO.

-

Induction of Apoptosis and Cell Cycle Arrest: By altering the expression of these key regulatory genes, this compound promotes programmed cell death (apoptosis) and causes cell cycle arrest at the G1 phase in AML cells.

-

Promotion of Myeloid Differentiation: this compound has been shown to enhance the differentiation of AML cells, a process that is often blocked in leukemia.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various assays.

In Vitro Inhibitory Activity

| Target/Cell Line | Assay Type | IC₅₀ (μM) | Reference |

| FTO Demethylase | Cell-free demethylation assay | 2.6 | |

| NB4 (AML cell line) | Proliferation assay | 0.8 | |

| MONOMAC6 (AML cell line) | Proliferation assay | 1.5 | |

| U937 (AML cell line) | Proliferation assay | 1.9 | |

| ML2 (AML cell line) | Proliferation assay | 5.2 | |

| MV4-11 (AML cell line) | Proliferation assay | 3.5 | |

| Primary Human AML Cells | Proliferation assay | 1.6 - 16 |

In Vivo Efficacy and Pharmacokinetics

| Parameter | Species | Dosage | Value | Reference |

| Tumor Growth Inhibition | Mouse (AML xenograft) | 2 mg/kg/day (i.p.) | Significantly suppressed leukemia progression | |

| Increased Survival | Mouse (AML xenograft) | 2 mg/kg/day (i.p.) | Median survival almost doubled | |

| Elimination Half-life (t₁/₂) | Rat | 3 mg/kg (i.p.) | 6.7 hours | |

| Maximum Concentration (Cₘₐₓ) | Rat | 3 mg/kg (i.p.) | 2421.3 ng/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound (FB23-2)

While a detailed step-by-step synthesis protocol for this compound is not publicly available, its synthesis is based on the rational design from a parent compound, FB23. The synthesis involves the introduction of a 5-membered heterocyclic ring to the scaffold of meclofenamic acid through cross-coupling chemistry, followed by the formation of a benzohydroxamic acid derivative. A general procedure for the synthesis of benzohydroxamic acids from an ester is as follows:

-

Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in methanol, and add a solution of sodium methoxide in methanol.

-

Reaction with Ester: Add the corresponding methyl ester of the FB23 precursor to the freshly prepared hydroxylamine solution.

-

Reaction Monitoring and Workup: Stir the reaction mixture at room temperature and monitor by TLC. After completion, the reaction is typically worked up by acidification followed by extraction and purification by crystallization or chromatography.

In Vitro FTO Demethylase Inhibition Assay

This assay measures the ability of this compound to inhibit the demethylation of an m⁶A-containing RNA substrate by recombinant FTO protein.

-

Reaction Setup: Prepare a reaction mixture containing recombinant FTO protein, an m⁶A-containing RNA oligonucleotide substrate, this compound (at various concentrations), α-ketoglutarate, (NH₄)₂Fe(SO₄)₂·6H₂O, and ascorbic acid in a suitable buffer (e.g., HEPES).

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Quenching: Stop the reaction by adding a chelating agent such as EDTA.

-

Detection: The amount of demethylated product (adenosine) can be quantified using various methods, such as LC-MS/MS or a commercially available m⁶A demethylase assay kit that often employs a colorimetric or fluorescent readout.

-

IC₅₀ Calculation: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of AML cells.

-

Cell Seeding: Seed AML cells (e.g., NB4, MONOMAC6) in a 96-well plate at a suitable density (e.g., 5,000 cells/well).

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the extent of apoptosis induced by this compound.

-

Cell Treatment: Treat AML cells with this compound at the desired concentrations for a specified time (e.g., 48-72 hours).

-

Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is for measuring the mRNA levels of FTO target genes, such as ASB2 and RARA.

-

Cell Treatment and RNA Extraction: Treat AML cells with this compound. Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction with a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and gene-specific primers for ASB2, RARA, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Representative Human ASB2 Forward Primer: 5'-GGACATCTCCAACAAATCCCGAG-3'

-

Representative Human ASB2 Reverse Primer: 5'-TTGGTGTCTGCGTTGTGCTGCA-3'

-

Representative Human RARA Forward Primer: (Primer sequences for RARA can be designed using tools like Primer-BLAST from NCBI, targeting specific exons).

-

-

Thermocycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.

Conclusion

This compound (FB23-2) is a valuable chemical probe for elucidating the roles of FTO in health and disease. Its potent and selective inhibition of FTO's m⁶A demethylase activity has provided significant insights into the epitranscriptomic regulation of gene expression. In the context of acute myeloid leukemia, this compound has demonstrated promising anti-leukemic activity both in vitro and in vivo, highlighting the therapeutic potential of targeting FTO in this and potentially other cancers. This technical guide provides a foundational resource for researchers working with this compound, offering key data and experimental protocols to facilitate further investigation into this important molecule and its target.

References

Investigating FTO and its Inhibitors in Acute Myeloid Leukemia: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the investigation of the FTO protein and its inhibitors in the context of Acute Myeloid Leukemia (AML). Extensive searches for a specific compound designated "Fto-IN-2" did not yield any publicly available information. Therefore, this guide will focus on the broader role of FTO in AML and will use the well-characterized FTO inhibitor, FB23-2, as a primary example to illustrate the principles and methodologies discussed.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Recent research has highlighted the critical role of epigenetic modifications in the pathogenesis of AML. One such modification, N6-methyladenosine (m6A) RNA methylation, has emerged as a key regulator of gene expression in cancer. The fat mass and obesity-associated protein (FTO) is an m6A demethylase that has been identified as an oncogene in AML. FTO is often overexpressed in AML subtypes with specific genetic abnormalities, such as MLL rearrangements, FLT3-ITD, and NPM1 mutations.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the investigation of FTO and its inhibitors as a potential therapeutic strategy in AML.

The Role of FTO in Acute Myeloid Leukemia

FTO plays a crucial oncogenic role in AML by removing m6A modifications from the transcripts of key cancer-related genes. This demethylation can lead to altered mRNA stability and translation, ultimately promoting leukemogenesis. Key downstream targets of FTO in AML include:

-

ASB2 (Ankyrin Repeat and SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha): FTO-mediated demethylation of ASB2 and RARA transcripts leads to their degradation.[1] Both ASB2 and RARA are important for myeloid differentiation, and their suppression by FTO contributes to the differentiation block observed in AML.

-

MYC and CEBPA (CCAAT/Enhancer Binding Protein Alpha): FTO enhances the stability of MYC and CEBPA mRNAs by removing m6A marks, thereby promoting their oncogenic functions in cell proliferation and survival.[1]

The inhibition of FTO has been shown to increase global m6A levels, leading to the suppression of leukemic cell proliferation, induction of apoptosis, and promotion of myeloid differentiation.[2] These findings have established FTO as a promising therapeutic target in AML.

Quantitative Data on FTO Inhibitors in AML

The following table summarizes the in vitro anti-proliferative activity of the FTO inhibitor FB23-2 and another inhibitor, Rhein, against various AML cell lines. The IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

| Inhibitor | Cell Line | IC50 (µM) | Citation(s) |

| FB23-2 | NB4 | 0.8 | [3] |

| FB23-2 | MONOMAC6 | 1.5 | |

| FB23-2 | MOLM13 | Not explicitly stated, but inhibited proliferation | |

| FB23-2 | MV4-11 | 1.9 - 5.2 (range) | |

| FB23-2 | K562 | Not explicitly stated, but inhibited proliferation | |

| FB23-2 | HL60 | Not explicitly stated, but inhibited proliferation | |

| Rhein | HL60 | 60.99 | |

| Rhein | K562 | 40.54 | |

| Rhein | HL60-ADR (Adriamycin-resistant) | 55.38 | |

| Rhein | K562-ADM (Adriamycin-resistant) | 69.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of FTO and its inhibitors in AML.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

AML cell lines (e.g., NB4, MONOMAC6)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

FTO inhibitor (e.g., FB23-2) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of the FTO inhibitor in complete culture medium.

-

Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

-

Incubate the plate for the desired time period (e.g., 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model of AML

This model is used to evaluate the anti-leukemic efficacy of FTO inhibitors in a living organism.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG mice)

-

Human AML cell lines (e.g., MONOMAC6) or patient-derived AML cells

-

FTO inhibitor (e.g., FB23-2) formulated for in vivo administration

-

Vehicle control

-

Phosphate-buffered saline (PBS)

-

Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)

Protocol:

-

Inject 1 x 10^6 human AML cells intravenously into immunodeficient mice.

-

Monitor the engraftment of AML cells by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells by flow cytometry.

-

Once engraftment is confirmed (typically 10-20% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.

-

Administer the FTO inhibitor (e.g., FB23-2 at 2 mg/kg/day, intraperitoneally) or vehicle control to the respective groups for a defined period (e.g., 10-21 days).

-

Monitor the tumor burden throughout the treatment period by flow cytometry of peripheral blood.

-

At the end of the study, euthanize the mice and harvest bone marrow and spleen to assess the percentage of human AML cells.

-

Monitor the overall survival of the mice in each group.

Visualizations

Signaling Pathway of FTO in AML

Caption: FTO signaling pathway in acute myeloid leukemia.

Experimental Workflow for In Vivo Xenograft Model

References

Fto-IN-2: An In-Depth Technical Guide on a Potent Inhibitor of m6A RNA Demethylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fto-IN-2, a significant small-molecule inhibitor of the FTO protein, a key enzyme in N6-methyladenosine (m6A) RNA demethylation. While the specific designation "this compound" is not widely found in peer-reviewed literature, the context and available data strongly suggest a likely reference to a member of a series of potent FTO inhibitors, with "FTO-02" being the most probable candidate. This guide will focus on the characteristics and impact of this class of inhibitors, with specific data presented for FTO-02 as a representative molecule.

The fat mass and obesity-associated protein (FTO) is the first identified RNA demethylase, playing a crucial role in various physiological processes by removing the m6A modification from RNA.[1][2] This reversible epitranscriptomic mark influences mRNA stability, splicing, and translation, and its dysregulation is implicated in numerous diseases, including cancer and obesity.[2][3] Consequently, the development of potent and selective FTO inhibitors is a significant area of research for novel therapeutic interventions.[4]

Core Concepts: FTO and m6A RNA Demethylation

The m6A modification is a dynamic and reversible process orchestrated by a complex interplay of proteins. "Writers" (e.g., METTL3/14) install the methyl group, "erasers" (e.g., FTO and ALKBH5) remove it, and "readers" (e.g., YTH domain-containing proteins) recognize the mark and mediate downstream effects. FTO, an Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase, catalyzes the demethylation of m6A in a multi-step oxidative process. By inhibiting FTO, small molecules like this compound can effectively increase the overall level of m6A methylation on target RNAs, thereby influencing gene expression and cellular phenotypes.

Quantitative Data Summary

The following table summarizes the key quantitative data for FTO-02, a potent FTO inhibitor representative of the class to which this compound likely belongs.

| Compound | Target | IC50 (μM) | Selectivity vs. ALKBH5 | Reference |

| FTO-02 | FTO | 2.18 | ~40-fold | |

| FTO-04 | FTO | 3.4 | ~11.6-fold | |

| ALKBH5 | 85.5 | - |

Mechanism of Action and Signaling Pathways

This compound and related compounds are competitive inhibitors of FTO. They are designed to bind to the active site of the FTO enzyme, preventing it from engaging with its m6A-modified RNA substrates. This inhibition leads to an accumulation of m6A on various transcripts, which can have profound effects on cellular signaling.

One of the key pathways affected by FTO inhibition is the regulation of oncogenes. For instance, increased m6A levels in the transcripts of genes like MYC can lead to their destabilization and reduced protein expression, thereby suppressing cancer cell proliferation. Furthermore, FTO has been shown to regulate genes involved in cancer stem cell maintenance and immune evasion, making its inhibition a promising strategy for cancer therapy.

Experimental Protocols

The development and characterization of FTO inhibitors like this compound involve a series of key experiments to determine their potency, selectivity, and cellular effects.

In Vitro FTO Demethylase Activity Assay

This assay is fundamental to quantifying the inhibitory potential of a compound against the FTO enzyme.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture contains recombinant FTO protein, a synthetic m6A-containing RNA oligonucleotide substrate, Fe(II) sulfate, α-ketoglutarate, and L-ascorbic acid in a suitable buffer (e.g., Tris-HCl).

-

Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a defined period, typically 1 hour, to allow for the demethylation reaction to occur.

-

Quenching and Digestion: The reaction is stopped, often by the addition of a proteinase K solution to digest the FTO enzyme.

-

Analysis: The resulting RNA is purified and then typically analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the ratio of m6A to unmethylated adenosine, allowing for the calculation of the inhibitor's IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein within a cellular context.

Methodology:

-

Cell Treatment: Intact cells are treated with the inhibitor (e.g., this compound) or a vehicle control.

-

Heating: The cell suspensions are heated to a range of temperatures, causing proteins to denature and aggregate.

-

Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

-

Protein Detection: The amount of soluble FTO protein remaining at each temperature is quantified, typically by Western blotting.

-

Analysis: Ligand-bound proteins are generally more thermally stable. Therefore, in the presence of a binding inhibitor like this compound, the FTO protein will exhibit a higher melting temperature compared to the vehicle control, confirming target engagement.

Off-Target Effects and Selectivity

A critical aspect of drug development is ensuring the selectivity of an inhibitor for its intended target. For FTO inhibitors, a key off-target concern is the homologous m6A demethylase, ALKBH5. As indicated in the quantitative data table, compounds like FTO-02 exhibit significant selectivity for FTO over ALKBH5. Recent studies have also highlighted the potential for off-target inhibition of other enzymes, such as human dihydroorotate dehydrogenase (hDHODH), by some FTO inhibitors. This underscores the importance of comprehensive selectivity profiling during the development of FTO-targeted therapeutics.

Conclusion

Inhibitors of the FTO protein, exemplified by the potent and selective compound FTO-02 (likely the intended "this compound"), represent a promising avenue for therapeutic intervention in a range of diseases, particularly cancer. By modulating the epitranscriptomic landscape through the inhibition of m6A RNA demethylation, these molecules can influence critical cellular pathways involved in proliferation, survival, and immune response. The methodologies outlined in this guide provide a framework for the continued discovery and characterization of novel FTO inhibitors with improved potency and selectivity, paving the way for their potential clinical application.

References

Fto-IN-2: An In-Depth Technical Guide to its Impact on Oncogenic Pathways

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information for a compound designated "Fto-IN-2". This technical guide will therefore focus on the well-characterized and structurally related FTO inhibitor, FB23-2 , as a representative example of a potent and selective FTO inhibitor. The data and methodologies presented are based on published research on FB23-2 and the broader understanding of FTO's role in cancer biology.

Introduction

The fat mass and obesity-associated protein (FTO) is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that functions as a primary N6-methyladenosine (m6A) RNA demethylase.[1] Dysregulation of FTO has been implicated in various malignancies, including acute myeloid leukemia (AML), breast cancer, and glioblastoma, where it often acts as an oncogene.[2][3] FTO promotes cancer progression by demethylating m6A on the transcripts of key oncogenes, thereby increasing their stability and translation.[4] Consequently, the development of small molecule inhibitors targeting FTO's demethylase activity represents a promising therapeutic strategy. This guide explores the oncogenic pathways affected by FTO inhibition, using FB23-2 as a case study.

Data Presentation: Quantitative Effects of FTO Inhibition by FB23-2

The following tables summarize the quantitative data on the inhibitory activity of FB23-2 and its effects on cancer cell lines.

| Parameter | Value | Assay Type | Reference |

| IC50 (FTO demethylase activity) | 2.6 µM | In vitro m6A demethylation assay | [5] |

Table 1: In Vitro Inhibitory Activity of FB23-2 against FTO.

| Cell Line | Cancer Type | IC50 (Cell Proliferation) | Reference |

| NB4 | Acute Myeloid Leukemia (AML) | 0.8 µM | |

| MONOMAC6 | Acute Myeloid Leukemia (AML) | 1.5 µM |

Table 2: Anti-proliferative Activity of FB23-2 in AML Cell Lines.

| Target Gene | Effect of FB23-2 Treatment | Cell Lines | Reference |

| MYC | Downregulation | NB4, MONOMAC6 | |

| CEBPA | Downregulation | NB4, MONOMAC6 | |

| ASB2 | Upregulation | NB4, MONOMAC6 | |

| RARA | Upregulation | NB4, MONOMAC6 |

Table 3: Effect of FB23-2 on the Expression of Key Oncogenic and Differentiation-Associated Genes.

Core Oncogenic Pathways Affected by FTO Inhibition

Inhibition of FTO by compounds like FB23-2 leads to an increase in global m6A levels in mRNA. This hypermethylation predominantly affects the stability and translation of transcripts of key cancer-related genes, thereby modulating several critical oncogenic pathways.

MYC Signaling Pathway

The c-MYC proto-oncogene is a master regulator of cell proliferation, growth, and metabolism. FTO has been shown to demethylate m6A in the 3' UTR of MYC mRNA, leading to its stabilization and increased protein expression. Inhibition of FTO reverses this process, leading to the degradation of MYC mRNA and subsequent downregulation of the MYC signaling pathway. This contributes to the observed cell cycle arrest and anti-proliferative effects.

CEBPA Signaling Pathway

CCAAT/enhancer-binding protein alpha (CEBPA) is a transcription factor crucial for myeloid differentiation. In some leukemias, FTO-mediated m6A demethylation can lead to altered CEBPA expression, contributing to a differentiation block. FTO inhibition can restore normal CEBPA regulation, promoting myeloid differentiation and contributing to the anti-leukemic effects.

ASB2 and RARA Signaling in Myeloid Differentiation

Ankyrin repeat and SOCS box containing 2 (ASB2) and Retinoic Acid Receptor Alpha (RARA) are critical for myeloid differentiation. FTO negatively regulates the expression of these genes. Treatment with FTO inhibitors like FB23-2 increases the mRNA and protein levels of ASB2 and RARA, thereby inducing differentiation in AML cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., NB4, MONOMAC6)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or FB23-2) stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol is used to determine the protein expression levels of target genes.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-MYC, anti-CEBPA, anti-ASB2, anti-RARA, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer on ice.

-

Quantify protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

m6A RNA Quantification (Dot Blot)

This protocol provides a semi-quantitative assessment of global m6A levels in mRNA.

Materials:

-

mRNA isolated from treated and control cells

-

Nitrocellulose membrane

-

SSC buffer

-

UV crosslinker

-

Blocking buffer (5% non-fat milk in TBST)

-

Anti-m6A antibody

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Staining solution (0.02% methylene blue in 0.3 M sodium acetate)

Procedure:

-

Denature the isolated mRNA by heating at 65°C for 5 minutes.

-

Spot serial dilutions of the mRNA onto a nitrocellulose membrane.

-

UV-crosslink the RNA to the membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with the anti-m6A antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using ECL.

-

Stain the membrane with methylene blue to visualize the total amount of RNA spotted for normalization.

Conclusion

FTO inhibitors, exemplified by FB23-2, represent a promising class of anti-cancer agents. By increasing m6A methylation on the transcripts of key oncogenes like MYC, these inhibitors effectively disrupt critical oncogenic signaling pathways, leading to decreased cell proliferation and increased differentiation. The methodologies outlined in this guide provide a framework for the preclinical evaluation of FTO inhibitors and for further elucidating their mechanisms of action in various cancer contexts. Further research into the development of more potent and specific FTO inhibitors is warranted to translate these promising findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Posttranslational Modifications on the Structure and Activity of FTO Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypothalamic-Specific Manipulation of Fto, the Ortholog of the Human Obesity Gene FTO, Affects Food Intake in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of Fto leads to increased food intake and results in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols: Fto-IN-2 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated protein (FTO) is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that functions as an N6-methyladenosine (m6A) RNA demethylase.[1][2] This enzymatic activity makes FTO a critical regulator of gene expression by modulating RNA metabolism, including processes like RNA splicing, nuclear export, and degradation. Dysregulation of FTO has been implicated in a variety of human diseases, including obesity, metabolic disorders, and various cancers.[2][3] As such, FTO has emerged as a promising therapeutic target, leading to the development of small molecule inhibitors to modulate its activity.

These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of FTO inhibitors, using Fto-IN-2 as a representative compound. The protocol outlines methods to assess the inhibitor's impact on cellular m6A levels and its effects on downstream signaling pathways.

FTO Signaling Pathways

FTO's role as an m6A demethylase allows it to influence a multitude of cellular signaling pathways. One key pathway involves the regulation of gene expression through the removal of m6A marks on mRNA, which can affect mRNA stability and translation. For instance, FTO has been shown to target the mRNA of critical genes like MYC, influencing cell proliferation and glycolysis.

Furthermore, FTO is involved in the WNT signaling pathway, where its activity can modulate the expression of key components, thereby affecting both canonical and noncanonical WNT signaling. Additionally, FTO has been linked to the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, coupling amino acid levels to cellular growth and proliferation.

Caption: FTO signaling pathways.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various FTO inhibitors in different cancer cell lines. This data is provided for comparative purposes to contextualize the expected outcomes of a cell-based assay with a novel FTO inhibitor like this compound.

| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |

| FB23-2 | NB4 | Proliferation | 0.8 µM | |

| FB23-2 | MONOMAC6 | Proliferation | 1.5 µM | |

| FTO-IN-14 | MOLM13 | Proliferation | 0.7-5.5 µM | |

| FTO-IN-14 | NB4 | Proliferation | 0.7-5.5 µM | |

| FTO-IN-14 | HEL | Proliferation | 0.7-5.5 µM | |

| FTO-IN-14 | OCI-AML3 | Proliferation | 0.7-5.5 µM | |

| FTO-IN-14 | MV4-11 | Proliferation | 0.7-5.5 µM | |

| FTO-IN-14 | MONOMAC6 | Proliferation | 0.7-5.5 µM | |

| CS1 | AML cell lines | Viability | Varies | |

| CS2 | AML cell lines | Viability | Varies | |

| Rhein | NilotinibR and PKC412R | Viability | 25 µM (in combination) |

Experimental Protocols

Cell Culture and Treatment

A variety of cancer cell lines, particularly those from acute myeloid leukemia (AML), have been shown to be sensitive to FTO inhibition.

Materials:

-

AML cell lines (e.g., MOLM13, NB4, MONOMAC6)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (or other FTO inhibitor)

-

DMSO (vehicle control)

Protocol:

-

Culture AML cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) or DMSO as a vehicle control.

-

Incubate the cells for 48-72 hours.

Cell Viability/Proliferation Assay

This assay determines the effect of the FTO inhibitor on cell growth.

Materials:

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

After the incubation period with the FTO inhibitor, add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration.

Global m6A RNA Methylation Assay

This assay measures the overall level of m6A in total RNA, which is expected to increase upon FTO inhibition.

Materials:

-

Total RNA extraction kit

-

m6A RNA Methylation Assay Kit (Colorimetric or ELISA-based)

-

Microplate reader

Protocol:

-

Treat cells with this compound at a concentration around its IC50 value for 24-48 hours.

-

Isolate total RNA from the treated and control cells using a total RNA extraction kit.

-

Quantify the RNA concentration and ensure high purity.

-

Perform the m6A RNA methylation assay according to the manufacturer's protocol. This typically involves binding total RNA to the assay wells, followed by detection with a specific anti-m6A antibody and a colorimetric readout.

-

Measure the absorbance at 450 nm. The amount of m6A is proportional to the OD intensity.

-

Compare the m6A levels in this compound-treated cells to the vehicle-treated control.

Western Blot Analysis for Downstream Targets

This assay assesses the protein expression levels of FTO's downstream targets.

Materials:

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-MYC, anti-DKK1, anti-FTO, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Treat cells with this compound as described above.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow

The following diagram illustrates the overall workflow for a cell-based assay to characterize an FTO inhibitor.

Caption: FTO inhibitor cell-based assay workflow.

References

Application Notes and Protocols for Fto-IN-2 in Glioblastoma Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Fto-IN-2, a chemical inhibitor of the Fat Mass and Obesity-Associated Protein (FTO), in glioblastoma (GBM) cell culture experiments. The protocols outlined below are based on established methodologies for studying GBM in vitro and have been adapted for the use of FTO inhibitors.

Introduction

Glioblastoma is the most aggressive primary brain tumor in adults, characterized by rapid proliferation and resistance to therapy. The N6-methyladenosine (m6A) RNA modification, regulated by methyltransferases ("writers"), demethylases ("erasers"), and binding proteins ("readers"), has emerged as a critical player in GBM pathogenesis. FTO, an m6A demethylase, is often dysregulated in GBM and its inhibition presents a promising therapeutic strategy. This compound is a chemical probe that can be utilized to investigate the functional role of FTO in glioblastoma biology.

Mechanism of Action

FTO inhibition by compounds like this compound leads to an increase in global m6A levels in RNA. This alteration in the m6A landscape can affect the stability, translation, and splicing of various transcripts, including those of key oncogenes and tumor suppressors. In glioblastoma, FTO inhibition has been shown to suppress proliferation and induce apoptosis.[1][2][3] This is achieved, in part, by modulating critical signaling pathways such as the PI3K/Akt and MYC pathways.[4][5]

Quantitative Data Summary

| Parameter | Cell Line(s) | FTO Inhibitor | Reported Value/Effect | Citation |

| Cell Viability | U87MG | FB23-2 | Dose-dependent inhibition | |

| U251, U87MG | FTO knockdown | Decreased proliferation | ||

| Apoptosis | T98G | FTO overexpression | Increased apoptosis | |

| Patient-derived gliomaspheres | FB23-2 | Increased apoptosis | ||

| Signaling Pathway Modulation | U251, U87MG | FTO knockdown | Increased p-PI3K, p-Akt | |

| Glioma cells | FTO inhibition (MA2) | Negative regulation of MYC | ||

| IDH1wt gliomaspheres | FB23-2 | Reduced ATF5 protein expression |

Experimental Protocols

Preparation of this compound Stock Solution

Note: Always consult the manufacturer's safety data sheet (SDS) for specific handling and safety instructions. This compound is typically soluble in dimethyl sulfoxide (DMSO).

-

Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

-

Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

Glioblastoma Cell Culture

This protocol provides a general guideline for culturing established GBM cell lines (e.g., U87MG, U251, T98G).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage the cells when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 and 2x IC50) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blot Analysis

This technique is used to detect changes in the protein expression of FTO downstream targets.

-

Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., p-Akt, Akt, c-Myc, ATF5, cleaved PARP, cleaved Caspase-3) and a loading control (e.g., GAPDH, β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine relative protein expression levels.

Quantitative Real-Time PCR (qPCR)

This method is used to measure changes in the mRNA expression of FTO target genes.

-

RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using gene-specific primers for target genes (e.g., MYC, ATF5) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

FTO Signaling Pathway in Glioblastoma

Caption: Simplified FTO signaling pathway in glioblastoma.

Experimental Workflow for this compound Treatment and Analysis

Caption: General experimental workflow for this compound studies.

Logical Relationship of FTO Inhibition and Cellular Outcomes

Caption: Logical flow from FTO inhibition to cellular effects.

References

- 1. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The m6A demethylase FTO suppresses glioma proliferation by regulating the EREG/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FTO Suppresses Proliferation and Induces Apoptosis of T98G Glioblastoma Cells via N6-methyladenosine Modification of GSTO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for FTO Inhibitor Fto-IN-2 in Acute Myeloid Leukemia (AML) Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction